Synthesis and Characterization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Technical Guide
Synthesis and Characterization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Technical Guide
Executive Summary
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a tetrahydropyran (oxane) core, a methyl ester, and a thioacetate-protected thiol, this scaffold is critical for synthesizing matrix metalloproteinase (MMP) inhibitors, histone deacetylase (HDAC) inhibitors, and novel antibody-drug conjugate (ADC) linkers.
This technical whitepaper provides a comprehensive, self-validating synthetic methodology for producing this compound from commercially available methyl oxane-4-carboxylate[2]. The guide is engineered for scale-up reliability, emphasizing mechanistic causality and rigorous in-process controls (IPCs).
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis of 4,4-disubstituted oxanes presents a unique steric challenge. The C4 position of the oxane ring acts as a neopentyl-like center, making direct functionalization highly sensitive to steric encumbrance. To overcome this, the synthesis is designed as a three-step linear sequence:
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Enolate Alkylation: The use of Lithium Diisopropylamide (LDA) is causal and critical. As a sterically hindered, non-nucleophilic base, LDA selectively deprotonates the α-carbon of the ester without undergoing nucleophilic acyl substitution at the carbonyl center, a principle well-documented in . The reaction must be held at -78 °C to kinetically trap the enolate and prevent Claisen self-condensation before the introduction of formaldehyde.
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Sulfonate Ester Activation: Direct substitution of the resulting primary alcohol via Mitsunobu conditions is hampered by the steric bulk of the quaternary C4 center. Converting the hydroxyl group into a highly reactive methanesulfonate (mesylate) ester is the necessary causal pathway to lower the activation energy for the subsequent nucleophilic attack.
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Nucleophilic Thioacetylation: Nucleophilic displacement utilizing Potassium Thioacetate (KSAc) in a polar aprotic solvent (DMF) facilitates the SN2 reaction. The acetyl group serves a dual purpose: it acts as the nucleophile and simultaneously protects the newly formed thiol from oxidative dimerization into a disulfide bridge—a common failure mode in free thiol synthesis, as outlined in .
Synthetic Workflow Diagram
Fig 1: Three-step synthetic workflow for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.
Quantitative Reaction Parameters
| Reaction Step | Reagents & Solvents | Stoichiometry (eq) | Temp (°C) | Time (h) | Expected Yield (%) | Purity Target (HPLC) |
| 1. Alkylation | LDA, HCHO, THF | 1.0 : 1.2 : 2.0 | -78 to 25 | 4.0 | 75 - 80 | > 95% |
| 2. Mesylation | MsCl, Et3N, DCM | 1.0 : 1.5 : 2.0 | 0 to 25 | 2.0 | 90 - 95 | > 98% |
| 3. Thioacetylation | KSAc, DMF | 1.0 : 1.5 | 60 | 12.0 | 80 - 85 | > 99% |
Self-Validating Experimental Protocols
Step 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Procedure:
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Charge a flame-dried Schlenk flask with anhydrous THF (10 volumes) and methyl oxane-4-carboxylate (1.0 eq) under a strictly inert nitrogen atmosphere.
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Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.
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Add LDA (2.0 M in THF/heptane, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.
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Introduce anhydrous formaldehyde gas (2.0 eq, generated via thermal cracking of paraformaldehyde at 160 °C) into the reaction mixture.
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Allow the reaction to slowly warm to room temperature over 3 hours.
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Quench the reaction by the slow addition of saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Self-Validation Check (IPC): Withdraw a 50 µL aliquot, quench in 0.5 mL EtOAc / 0.5 mL sat. NH4Cl . Analyze the organic layer via TLC (3:1 Hexane/EtOAc). The protocol is validated to proceed to workup only if the starting material ( Rf=0.6 ) is completely consumed and a new, KMnO4 -active spot ( Rf=0.2 ) is observed. If SM > 5% remains by LC-MS, re-cool the reactor to -78 °C and add an additional 0.1 eq of LDA.
Step 2: Synthesis of Methyl 4-((methylsulfonyloxy)methyl)oxane-4-carboxylate
Procedure:
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Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous DCM (10 volumes).
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Cool the solution to 0 °C. Add Triethylamine ( Et3N , 2.0 eq) in a single portion.
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Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 15 minutes to control the exothermic sulfonation.
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Stir the mixture at 0 °C for 2 hours.
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Quench the reaction by pouring it into ice-cold 1N HCl (5 volumes). Extract with DCM (2 × 5 volumes). Wash the organic phase sequentially with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate to yield the mesylate as a pale yellow oil.
Self-Validation Check (IPC): Analyze via TLC (1:1 Hexane/EtOAc). The reaction is validated when the alcohol ( Rf=0.3 ) is consumed, yielding a less polar mesylate spot ( Rf=0.5 ). The crude material must be used within 24 hours to prevent hydrolytic degradation of the sulfonate ester.
Step 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
Procedure:
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Dissolve the mesylate from Step 2 (1.0 eq) in anhydrous DMF (8 volumes).
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Add Potassium thioacetate (KSAc, 1.5 eq) in one portion. The suspension will turn orange/brown.
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Heat the reaction mixture to 60 °C and stir vigorously for 12 hours.
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Cool the mixture to room temperature. Dilute with Methyl tert-butyl ether (MTBE, 15 volumes) and water (15 volumes).
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Separate the phases. Wash the organic layer extensively with water (5 × 10 volumes) to completely remove residual DMF, followed by a final brine wash.
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Dry over Na2SO4 , concentrate, and purify via silica gel flash chromatography (gradient elution: 100% Hexane to 9:1 Hexane/EtOAc).
Self-Validation Check (IPC): Analyze via LC-MS. The target mass must register an [M+H]+ peak at m/z=233.1 . The absence of an [M+H]+=383.1 peak confirms that oxidative disulfide dimerization was successfully prevented by the thioacetate protecting group.
Analytical Characterization Standards
To verify the structural integrity of the final synthesized batch, the product must conform to the following spectral benchmarks:
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Appearance: Pale yellow to colorless viscous oil.
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1 H NMR (400 MHz, CDCl3 ): δ 3.80-3.70 (m, 4H, oxane CH2−O ), 3.75 (s, 3H, ester O−CH3 ), 3.10 (s, 2H, CH2−S ), 2.35 (s, 3H, thioacetate S−CO−CH3 ), 2.10-2.00 (m, 2H, oxane aliphatic CH2 ), 1.60-1.50 (m, 2H, oxane aliphatic CH2 ).
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13 C NMR (100 MHz, CDCl3 ): δ 195.0 (thioester C=O), 174.5 (ester C=O), 65.2 (oxane C2/C6), 45.1 (quaternary oxane C4), 38.5 ( CH2−S ), 34.2 (oxane C3/C5), 30.5 ( S−CO−CH3 ), 52.1 ( O−CH3 ).
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High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C10H16O4S [M+H]+ 233.0842, found 233.0845.
References
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Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley Online Library. URL:[Link]
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Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition." Wiley Online Library. URL:[Link]
